This compound can be classified as a triazole carboxylic acid, which indicates that it contains both a triazole ring and a carboxylic acid functional group. Its chemical structure allows it to participate in various chemical reactions, making it useful in synthetic organic chemistry. The compound can be sourced from various chemical suppliers specializing in fine chemicals and laboratory reagents.
The synthesis of 5-Bromo-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid typically involves several steps:
These methods leverage standard organic synthesis techniques, including reflux conditions and the use of catalysts or reagents such as phosphorus oxychloride or sodium azide.
The molecular formula for 5-Bromo-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is . Its molecular weight is approximately 261.07 g/mol.
Structural Features:
The compound can be represented using various structural notations including SMILES notation: C(C(=O)O)N1=NNC=N1C2=CC=CC=C2Br.
5-Bromo-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid can participate in several chemical reactions:
These reactions highlight the compound's potential for further functionalization and modification in synthetic pathways.
The mechanism of action for 5-Bromo-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid primarily revolves around its ability to interact with biological targets due to its structural features. The presence of the triazole ring allows for hydrogen bonding interactions with enzymes or receptors, potentially leading to inhibitory effects on specific biological pathways.
Studies indicate that compounds containing triazole moieties exhibit antimicrobial properties and may also serve as inhibitors in various biochemical processes.
The physical properties of 5-Bromo-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid include:
Chemical properties include:
5-Bromo-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid finds applications across various fields:
This compound exemplifies how modifications in chemical structure can lead to diverse applications in science and industry.
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: